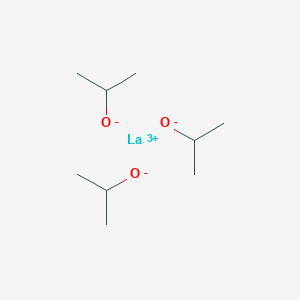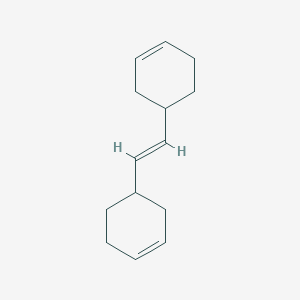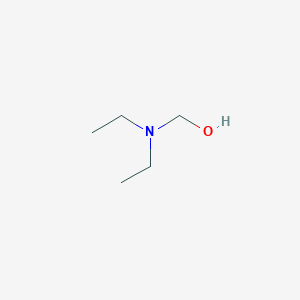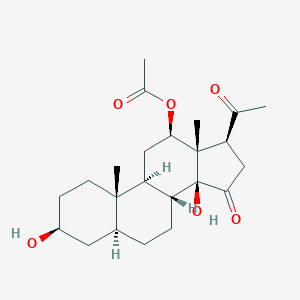
Dihydrodigacetigenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrodigacetigenin (DHDA) is a naturally occurring compound found in the roots of the plant Stemonaceae. It has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of Dihydrodigacetigenin is not fully understood, but it is thought to act on various signaling pathways involved in cancer cell growth and inflammation. Dihydrodigacetigenin has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including PI3K and AKT. It has also been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammation.
生化学的および生理学的効果
Dihydrodigacetigenin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. Dihydrodigacetigenin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Dihydrodigacetigenin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain and purify. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using Dihydrodigacetigenin in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Also, Dihydrodigacetigenin has poor solubility in water, which limits its use in in vitro experiments.
将来の方向性
There are several future directions for research on Dihydrodigacetigenin. One area of research could be to investigate the mechanism of action of Dihydrodigacetigenin in more detail. This could involve using various techniques such as proteomics and genomics to identify the molecular targets of Dihydrodigacetigenin. Another area of research could be to investigate the potential of Dihydrodigacetigenin as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing new synthetic methods for Dihydrodigacetigenin to improve its solubility and selectivity towards cancer cells.
Conclusion
In conclusion, Dihydrodigacetigenin is a naturally occurring compound with promising potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects have been extensively studied in scientific research studies. However, further research is needed to fully understand its mechanism of action and to develop new synthetic methods to improve its effectiveness.
合成法
Dihydrodigacetigenin can be synthesized from the extract of the roots of the plant Stemonaceae. The extract is purified using various chromatography techniques, and the Dihydrodigacetigenin is isolated using column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
科学的研究の応用
Dihydrodigacetigenin has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. Dihydrodigacetigenin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation.
特性
CAS番号 |
18014-35-2 |
|---|---|
製品名 |
Dihydrodigacetigenin |
分子式 |
C23H34O6 |
分子量 |
406.5 g/mol |
IUPAC名 |
[(3S,5S,8R,9S,10S,12R,13S,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-15-oxo-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C23H34O6/c1-12(24)17-10-19(27)23(28)16-6-5-14-9-15(26)7-8-21(14,3)18(16)11-20(22(17,23)4)29-13(2)25/h14-18,20,26,28H,5-11H2,1-4H3/t14-,15-,16+,17+,18-,20+,21-,22-,23+/m0/s1 |
InChIキー |
BQGTUINHIQJRQF-FYBQJZDWSA-N |
異性体SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
正規SMILES |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



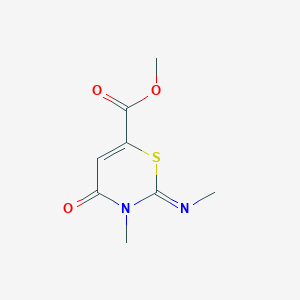
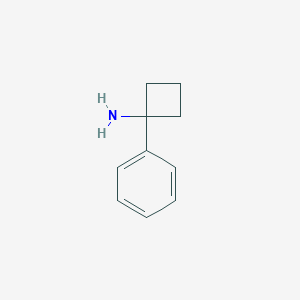
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
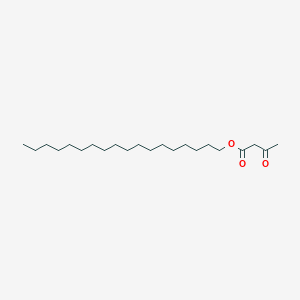
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
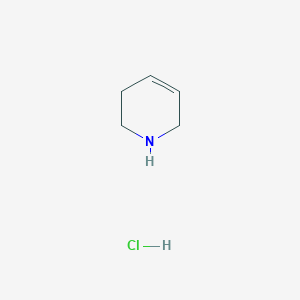
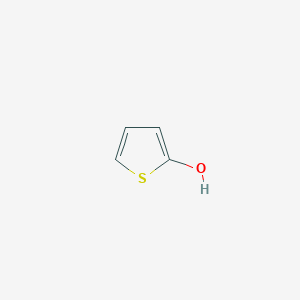
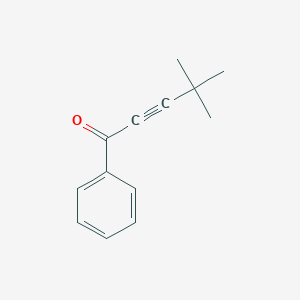
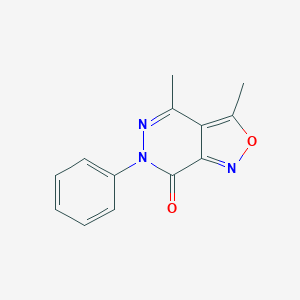
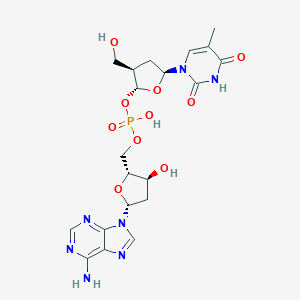
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
